Vinyl glycine

Description

Properties

IUPAC Name |

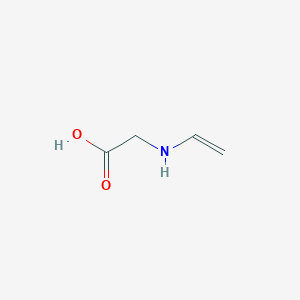

2-(ethenylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-5-3-4(6)7/h2,5H,1,3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHFCSMYBZBTIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anodic Decarboxylation Mechanism

The electrochemical oxidation of unprotected glutamic acid represents a recent advancement in vinyl glycine synthesis. This method involves subjecting glutamic acid to anodic electrooxidation in an electrolytic cell operating at a current density of ≥30 mA/cm². The reaction proceeds via non-Kolbe electrolysis, where decarboxylation at the γ-position generates a radical intermediate that undergoes elimination to form the α,β-unsaturated system.

Key advantages include the avoidance of protective groups and toxic oxidants like lead(IV) acetate, which were required in earlier pyrolytic methods. However, competing side reactions such as dimerization and over-oxidation limit yields to 40–55% under optimized conditions. The process demonstrates scalability potential, with pilot-scale trials achieving consistent product quality at reduced reagent costs compared to classical routes.

Neber Rearrangement from Allyl Cyanide

Three-Step Synthesis Protocol

A widely implemented industrial approach involves a Pinner reaction followed by Neber rearrangement (Scheme 1):

-

Pinner Reaction : Allyl cyanide reacts with anhydrous methanol in HCl-saturated conditions (-10°C to +10°C) to form methyl 3-butenylimidate hydrochloride (95% yield).

-

N-Chlorination : Treatment with sodium hypochlorite (1–2 eq, -10°C to +10°C) produces methyl N-chloro-3-butenylimidate, isolated via petroleum ether extraction.

-

Rearrangement : Alkaline hydrolysis (0.5 M NaOH, 10 h, 25°C) induces the Neber rearrangement, yielding racemic this compound in 53% overall yield.

Enantiomeric Resolution

Racemic mixtures are resolved via papain-catalyzed enantioselective esterification of N-Boc derivatives in ethyl acetate/water biphasic systems. This achieves >90% enantiomeric excess (ee) for both L- and D-forms, with the enzymatic step exhibiting a kinetic resolution factor (E) of 28.

Table 1: Performance Metrics of Neber-Based Synthesis

| Parameter | Value | Source |

|---|---|---|

| Overall Yield (Racemic) | 53% | |

| Optical Purity (L-Form) | 90% ee | |

| Reaction Scale | 100 g–10 kg Demonstrated |

Pyrolysis of Methionine Sulfoxide Derivatives

Thermal Elimination Dynamics

Protected methionine sulfoxide (MetO) derivatives undergo pyrolytic elimination at 150–180°C under high vacuum (≤3 mmHg) to generate this compound. For example, N-Cbz-methionine sulfoxide decomposes via a five-membered cyclic transition state, eliminating methyl sulfenic acid to form the α,β-unsaturated product.

However, this method faces two critical limitations:

-

Isomerization : Competing formation of β-methyldehydroalanine occurs in 15–20% yields due to thermal instability.

-

Purification Challenges : Chromatographic separation from byproducts reduces recoverable yields to 35–40%.

Barton Decarboxylation of Glutamate Esters

Photochemical Pathway

Barton’s method employs L-glutamate derivatives for asymmetric synthesis (Scheme 2):

-

Selenide Formation : N-Boc-glutamate reacts with 2-pyridyl selenide to form a selenocarbonyl intermediate.

-

Photolysis : UV irradiation (350 nm) induces decarboxylative rearrangement to γ-selenide intermediates.

-

Oxidative Elimination : Ozonolysis and thermal treatment yield L-vinylglycine with 70–90% ee.

Table 2: Enantioselective Synthesis Performance

| Method | Starting Material | ee | Yield |

|---|---|---|---|

| Barton Decarboxylation | L-Glutamate | 90% | 52% |

| Enzymatic Resolution | Racemate | 90% | 48% |

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Vinyl glycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: this compound can participate in substitution reactions, where the vinyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ethylene oxide, nickel catalysts, and various halides and triflates. The conditions often involve high temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as Cbz-protected this compound and other substituted amino acids .

Scientific Research Applications

Peptide Synthesis

Vinyl glycine serves as a crucial building block in peptide synthesis. Its vinyl group enhances the stability and reactivity of peptides, allowing for the incorporation of diverse functionalities that can be tailored for specific applications. This property is particularly beneficial in the synthesis of cyclic peptides and other complex structures.

Key Features:

- Versatility: Can be used to introduce specific reactivity into peptides.

- Stability: Enhances the overall stability of synthesized peptides.

Drug Development

The unique structure of this compound makes it an essential component in the design of novel pharmaceuticals. It has been particularly useful in developing inhibitors for various biological targets, including enzymes involved in metabolic pathways.

Notable Applications:

- Enzyme Inhibition: Acts as a potent inhibitor for enzymes such as GABA aminotransferase, which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of GABA, a critical neurotransmitter in the brain .

- Antitumor Agents: Used as an intermediate in synthesizing compounds like acivin and FR900482, which exhibit antitumor properties .

Bioconjugation

This compound is employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This capability is vital for creating targeted drug delivery systems that improve therapeutic efficacy.

Applications:

- Targeted Delivery: Enhances the specificity of drug delivery systems by allowing for precise attachment to target sites.

- Functionalization: Enables the modification of surfaces with biomolecules for various biomedical applications.

Material Science

In material science, this compound is utilized to develop functional materials through polymerization reactions. Its vinyl group can participate in various chemical reactions, leading to innovative materials with tailored properties.

Applications:

- Polymer Development: Contributes to the synthesis of polymers with specific functionalities and enhanced mechanical properties.

- Functional Materials: Used in creating materials for sensors and other advanced applications.

Protein Engineering

This compound plays a significant role in protein engineering by allowing researchers to modify proteins to enhance their performance or introduce new functionalities.

Key Insights:

- Modification Techniques: Enables site-specific modifications that can alter protein activity or stability.

- Research Applications: Useful in studying enzyme mechanisms and interactions due to its ability to mimic natural substrates .

Case Study 1: Enzyme Inhibition

Research has shown that this compound acts as an irreversible inhibitor for several enzymes, including aspartate aminotransferase and threonine deaminase. This property has been exploited to study metabolic pathways and develop potential therapeutic agents targeting these enzymes .

Case Study 2: Synthesis of Antitumor Compounds

This compound has been successfully utilized as an intermediate in synthesizing various antitumor compounds. For instance, it played a role in the synthesis of (+)-FR900482, demonstrating its potential in cancer therapeutics .

Mechanism of Action

Vinyl glycine exerts its effects primarily by inhibiting aspartate aminotransferase. It acts as an irreversible inhibitor by forming a covalent bond with the enzyme, thereby blocking its activity. This inhibition affects amino acid metabolism and can have various downstream effects on cellular processes .

Comparison with Similar Compounds

Glycine Derivatives

- Glycine (C₂H₅NO₂): The simplest amino acid, lacking the vinyl group. It serves as a neurotransmitter and precursor for proteins.

- Valyllysine (C₁₁H₂₃N₃O₃): A dipeptide composed of valine and lysine. Valyllysine’s structural complexity (branched-chain residues) contrasts with vinyl glycine’s simpler vinyl-modified backbone .

Vinyl-Containing Compounds

- 4-Vinylcyclohexene (C₈H₁₂): A hydrocarbon with a vinyl group, used in polymer production. Unlike this compound, it lacks functional groups (e.g., amino or carboxyl) critical for biological activity.

- Vinylacetylglycine: Mentioned in metabolomics studies as an organic acid/amino acid hybrid. Its exact structure is unclear, but it may share metabolic pathways with this compound .

Functional Analogues

Enzyme Inhibitors

This compound is known to inhibit 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in ethylene production. Comparable inhibitors include:

- Aminoethoxyvinylglycine (AVG): A potent ACC synthase inhibitor with a similar vinyl group but additional ethoxy and amine moieties. AVG’s efficacy exceeds this compound in agricultural applications .

Data Tables

Table 1: Structural Comparison of this compound and Analogues

Table 2: Functional Properties in Research Contexts

Q & A

Q. Table 1: Key Variables in Factorial Design for this compound Synthesis

Q. Table 2: Analytical Techniques for this compound Characterization

| Technique | Application | Detection Limit | Key Parameters |

|---|---|---|---|

| Chiral HPLC | Enantiomeric purity | 0.1% ee | Column: Chiralpak AD-H; Mobile phase: hexane/IPA |

| LC-MS/MS | Quantification in plasma | 0.5 ng/mL | Transition: m/z 118 → 72 (collision energy 15 eV) |

| ITC | Binding affinity measurement | 1 µM | Cell temperature: 25°C; Stirring speed: 300 rpm |

| Adapted from standard protocols . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.